molecular formula C23H25N5O5S B11663324 4-{(E)-[({[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate CAS No. 303102-50-3

4-{(E)-[({[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate

Cat. No.: B11663324
CAS No.: 303102-50-3
M. Wt: 483.5 g/mol
InChI Key: TUMAPANTSIMMHO-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-{(E)-[({[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate is a complex organic molecule that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[({[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction using a thiol reagent.

    Acetylation: The acetyl group is added through an acetylation reaction using acetic anhydride or acetyl chloride.

    Hydrazone Formation: The hydrazone linkage is formed by reacting the acetylated triazole with hydrazine.

    Final Coupling: The final product is obtained by coupling the hydrazone intermediate with 2-methoxyphenyl acetate under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding amine.

    Substitution: The methoxy groups on the phenyl rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of the hydrazone linkage.

    Substituted Phenyl Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

    Medicinal Chemistry: Due to its triazole core, it may serve as a lead compound for the development of new drugs with antifungal, antibacterial, or anticancer activities.

    Biological Studies: It can be used to study the interactions of triazole derivatives with biological targets such as enzymes and receptors.

    Industrial Applications: The compound may find use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-{(E)-[({[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate is likely related to its ability to interact with biological macromolecules. The triazole ring can bind to metal ions in enzymes, inhibiting their activity. The hydrazone linkage may also interact with nucleophilic sites in proteins, leading to covalent modification and inhibition.

Comparison with Similar Compounds

Similar Compounds

    4-{(E)-[({[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate: can be compared with other triazole derivatives such as:

Uniqueness

The uniqueness of This compound lies in its specific structural features, such as the combination of the triazole ring with the sulfanyl and hydrazone functionalities. These features may confer unique biological activities and make it a valuable compound for further research and development.

Properties

CAS No.

303102-50-3

Molecular Formula

C23H25N5O5S

Molecular Weight

483.5 g/mol

IUPAC Name

[4-[(E)-[[2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C23H25N5O5S/c1-5-28-22(17-7-9-18(31-3)10-8-17)26-27-23(28)34-14-21(30)25-24-13-16-6-11-19(33-15(2)29)20(12-16)32-4/h6-13H,5,14H2,1-4H3,(H,25,30)/b24-13+

InChI Key

TUMAPANTSIMMHO-ZMOGYAJESA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C)OC)C3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.